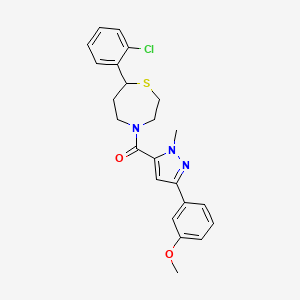
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C23H24ClN3O2S and its molecular weight is 441.97. The purity is usually 95%.
BenchChem offers high-quality (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Isomorphous Structures and Chlorine-Methyl Exchange Rule
Research has shown that isomorphous structures, including those with methyl- and chloro-substituted small heterocyclic analogues, obey the chlorine-methyl (Cl-Me) exchange rule. These findings highlight the structural versatility and the importance of disorder in the crystal structure analysis of such compounds (Rajni Swamy et al., 2013).
Antimicrobial and Anticancer Properties
A series of novel pyrazole derivatives, including those with chlorophenyl and methoxyphenyl groups, have been synthesized and shown to possess significant antimicrobial and anticancer activities. These compounds have been characterized and evaluated, demonstrating their potential as therapeutic agents against various microbial infections and cancer types (Hafez et al., 2016).
Antifungal Activity
Novel derivatives have also been developed with a focus on antifungal properties, where specific substituents like 4-chlorophenyl, 4-tert-butylphenyl, 4-fluorophenyl, and 3-methoxyphenyl have shown promising effects in enhancing antifungal activity. This underscores the compound's potential in addressing fungal infections (Lv et al., 2013).
Antiinflammatory and Antibacterial Agents
Research into novel pyrazoline derivatives has revealed their potential as potent antiinflammatory and antibacterial agents. These compounds have been synthesized using microwave-assisted methods, offering an environmentally friendly approach with higher yields. Their biological evaluation indicates significant activity, making them candidates for therapeutic applications (Ravula et al., 2016).
Molecular Docking and Quantum Chemical Calculations
Studies involving molecular docking and quantum chemical calculations of compounds with pyrazolyl and methoxyphenyl groups have provided insights into their molecular structure and potential biological effects. These analyses help in understanding the compound's antibacterial activity and offer a basis for further pharmacological exploration (Viji et al., 2020).
Propriétés
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2S/c1-26-21(15-20(25-26)16-6-5-7-17(14-16)29-2)23(28)27-11-10-22(30-13-12-27)18-8-3-4-9-19(18)24/h3-9,14-15,22H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICZSMJSNPYLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(SCC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

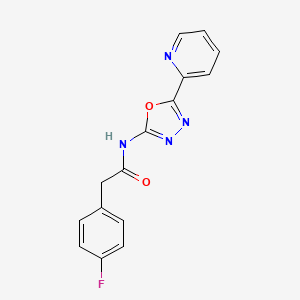
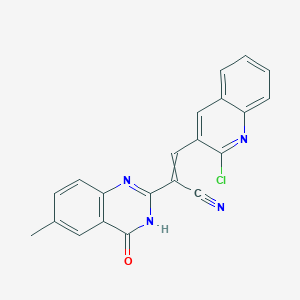
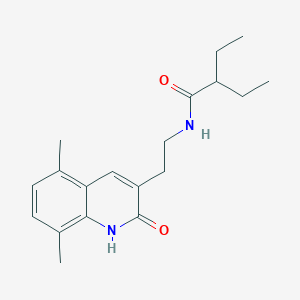
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2657734.png)
![Tert-butyl (1S,5R)-6-[(6-bromopyridine-3-carbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2657736.png)
![6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2657737.png)
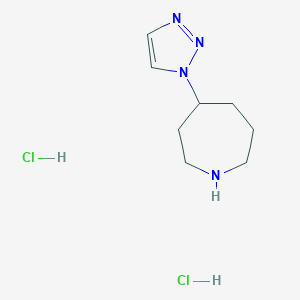
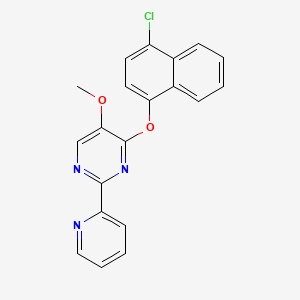
![1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2657743.png)

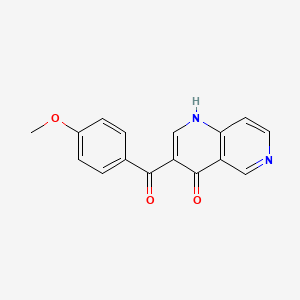
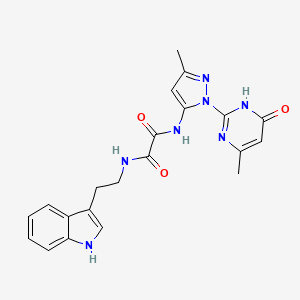
![Ethyl 3-[(4-fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate](/img/structure/B2657749.png)
